molecular formula C18H22N2O3 B2996445 ethyl 2-[3-[(E)-2-(4-methylphenyl)ethenyl]-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]propanoate CAS No. 1164486-11-6

ethyl 2-[3-[(E)-2-(4-methylphenyl)ethenyl]-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]propanoate

Cat. No.: B2996445
CAS No.: 1164486-11-6
M. Wt: 314.385
InChI Key: YFIMQHNRIVWKBG-MDZDMXLPSA-N
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Description

This compound is a pyridazine derivative featuring a (4-methylphenyl)ethenyl group at position 3 of the pyridazinyl ring and an ethyl propanoate ester at position 2. Pyridazine derivatives are often explored for pharmacological activities, including antihypertensive effects, due to their ability to interact with biological targets such as angiotensin-converting enzyme (ACE) inhibitors .

Properties

IUPAC Name

ethyl 2-[3-[(E)-2-(4-methylphenyl)ethenyl]-6-oxo-4,5-dihydropyridazin-1-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-4-23-18(22)14(3)20-17(21)12-11-16(19-20)10-9-15-7-5-13(2)6-8-15/h5-10,14H,4,11-12H2,1-3H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIMQHNRIVWKBG-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1C(=O)CCC(=N1)C=CC2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C)N1C(=O)CCC(=N1)/C=C/C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[3-[(E)-2-(4-methylphenyl)ethenyl]-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]propanoate (CAS Number: 1164526-34-4) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C17H20N2O3C_{17}H_{20}N_{2}O_{3}, with a molecular weight of approximately 300.352 g/mol. Its physical properties include a density of 1.1g/cm31.1\,g/cm^3, a boiling point of 442.1°C442.1\,°C at 760 mmHg, and a flash point of 221.2°C221.2\,°C .

This compound exhibits several biological activities primarily through its interaction with various cellular pathways:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The binding affinity to cancer cell markers indicates potential for selective targeting in therapeutic applications .
  • Antimicrobial Properties : Research indicates that the compound may possess antimicrobial activity against certain bacterial strains, suggesting its utility in treating infections .
  • Neuroprotective Effects : There is emerging evidence that this compound may enhance potassium chloride cotransporter-2 (KCC2) expression, which plays a critical role in neuronal function. This suggests potential applications in neurodegenerative diseases .

Research Findings

A review of the literature reveals several key studies related to the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits proliferation in cancer cell lines; potential for targeted therapy ,
AntimicrobialEffective against certain bacterial strains
NeuroprotectiveEnhances KCC2 expression; implications for neurological disorders

Case Studies

  • Anticancer Efficacy : In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines (e.g., breast and lung cancer). The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase .
  • Antimicrobial Testing : A study evaluating the compound's efficacy against Gram-positive and Gram-negative bacteria showed promising results, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to standard antibiotics .
  • Neuroprotective Mechanisms : Research involving animal models indicated that administration of the compound led to increased KCC2 expression levels in the brain, suggesting a protective effect against excitotoxicity associated with neurodegenerative conditions .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Compound Name Molecular Formula Molecular Weight Substituents Key Features Source
Ethyl 2-[3-[(E)-2-(4-methylphenyl)ethenyl]-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]propanoate C₁₉H₂₂N₂O₃ (estimated) ~326.39 - 4-Methylphenyl ethenyl group (E-configuration)
- Ethyl propanoate ester
Potential antihypertensive activity; styryl group enhances π-π interactions Hypothetical (based on analogues)
Ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]propanoate () C₁₉H₂₂N₂O₄ 342.40 - 4-Methoxystyryl group
- Ethyl propanoate ester
Methoxy group increases hydrophobicity; may alter receptor binding compared to methyl
Ethyl 2-(3-methyl-6-oxo-1(6H)-pyridazinyl)propanoate () C₁₀H₁₄N₂O₃ 210.23 - Methyl group at pyridazinyl position 3
- Ethyl propanoate ester
Simpler structure; lower molecular weight may improve bioavailability
Ethyl 6-[3-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate () C₂₀H₃₀N₂O₃ 346.46 - 4-Methylpiperazinomethylphenyl group
- Hexanoate ester
Piperazine moiety introduces basicity; potential for CNS activity

Physicochemical Properties

  • Molecular Weight: The target compound (~326.39 g/mol) and piperazinomethyl derivative (346.46 g/mol) are heavier than the methylpyridazinyl variant (210.23 g/mol), which may influence membrane permeability .

Research Findings and Implications

  • Synthetic Flexibility : Ethyl acetoacetate serves as a versatile precursor for pyridazine derivatives, enabling diverse substitutions (e.g., styryl, methoxy, piperazinyl) .
  • Structure-Activity Relationships (SAR): Styryl vs. Methyl Groups: The (E)-styryl group in the target compound may improve binding to hydrophobic pockets in enzymes compared to methyl substituents . Ester Chain Length: Hexanoate esters () vs. propanoate esters (target compound) influence metabolic stability and tissue distribution .

Q & A

Basic Research Questions

Q. How can experimental design (DoE) optimize the synthesis of ethyl 2-[3-[(E)-2-(4-methylphenyl)ethenyl]-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]propanoate?

  • Methodological Answer : Statistical Design of Experiments (DoE) minimizes trial-and-error by systematically varying parameters (e.g., temperature, catalyst loading, solvent ratios). For pyridazine derivatives, reflux time, sodium acetate concentration, and solvent choice (e.g., ethanol) are critical factors. Use fractional factorial designs to identify significant variables, followed by response surface methodology (RSM) for optimization .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : Combine spectroscopic methods:

  • NMR : Confirm substituent positions (e.g., ethenyl and methylphenyl groups) and diastereotopic protons in the dihydropyridazine ring.
  • HPLC-MS : Assess purity and detect byproducts (e.g., unreacted intermediates).
  • X-ray crystallography (if crystals are obtainable): Resolve stereochemistry and validate DFT-predicted geometries .

Q. How can reaction conditions (e.g., solvent, catalyst) influence yield in the synthesis of pyridazine derivatives?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in pyridazine intermediates. Catalysts like PdCl₂(dppf) improve coupling efficiency in cross-coupling steps, while microwave irradiation reduces reaction time compared to conventional reflux . Sodium acetate acts as a mild base to deprotonate intermediates without side reactions .

Advanced Research Questions

Q. How do computational methods (DFT, molecular dynamics) predict the reactivity and pharmacological interactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. Molecular docking studies model interactions with biological targets (e.g., angiotensin-converting enzyme for antihypertensive activity). Validate predictions with experimental IC₅₀ values and SAR analysis .

Q. What strategies resolve contradictions in bioactivity data across different in vitro and in vivo models?

  • Methodological Answer :

  • Metabolic Stability Assays : Test hepatic microsomal stability to identify rapid degradation in vivo.
  • Plasma Protein Binding : Use equilibrium dialysis to assess free drug availability.
  • Comparative Pharmacokinetics : Cross-validate results using species-specific models (e.g., rat vs. humanized liver mice) to account for metabolic differences .

Q. How can reaction mechanisms for byproduct formation be elucidated during synthesis?

  • Methodological Answer :

  • Isolation and Characterization : Use preparative TLC/HPLC to isolate byproducts; analyze via HRMS and 2D NMR.
  • Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to identify intermediate species.
  • Computational Modeling : Simulate potential reaction pathways (e.g., cyclization vs. dimerization) using Gaussian or ORCA software .

Q. What advanced separation techniques improve isolation of stereoisomers in pyridazine derivatives?

  • Methodological Answer :

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients.
  • Crystallization-Induced Diastereomer Resolution : Introduce chiral auxiliaries (e.g., L-proline) to form diastereomeric salts .

Methodological Resources

  • Synthesis Optimization : Reference experimental protocols for pyridazine derivatives in ethanol reflux systems .
  • Catalyst Selection : Compare Pd-based catalysts for cross-coupling efficiency under microwave conditions .
  • Data Analysis : Apply ICReDD’s computational-experimental feedback loop for reaction design .

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